molecular formula C27H40O5 B14336137 [(4R,7aS)-1-[(Z,2R,3R)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate

[(4R,7aS)-1-[(Z,2R,3R)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate

Cat. No.: B14336137
M. Wt: 444.6 g/mol
InChI Key: WMLOBCDEOSZZAO-HJZJWYIRSA-N
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Description

[(4R,7aS)-1-[(Z,2R,3R)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate is a complex organic compound that features multiple functional groups, including hydroxyl, methoxymethoxy, and benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4R,7aS)-1-[(Z,2R,3R)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate can be achieved through a multi-step organic synthesis process. The key steps may include:

    Formation of the Octahydroindenyl Core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation.

    Introduction of the Hydroxy and Methoxymethoxy Groups: These functional groups can be introduced through selective hydroxylation and protection/deprotection strategies.

    Attachment of the Benzoate Ester: The final step involves esterification of the hydroxyl group with benzoic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, catalytic processes, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(4R,7aS)-1-[(Z,2R,3R)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents such as PCC or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4.

    Substitution: The methoxymethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of primary or secondary alcohols

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

Chemistry

In chemistry, [(4R,7aS)-1-[(Z,2R,3R)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biology, this compound may be studied for its potential biological activity. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it a versatile candidate for various industrial applications.

Mechanism of Action

The mechanism of action of [(4R,7aS)-1-[(Z,2R,3R)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the benzoate ester and hydroxyl groups suggests that it could form hydrogen bonds or hydrophobic interactions with its targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • **[(4R,7aS)-1-[(Z,2R,3R)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] acetate
  • **[(4R,7aS)-1-[(Z,2R,3R)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] propionate

Uniqueness

[(4R,7aS)-1-[(Z,2R,3R)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate is unique due to the specific arrangement of its functional groups and the presence of the benzoate ester. This unique structure may confer distinct reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C27H40O5

Molecular Weight

444.6 g/mol

IUPAC Name

[(4R,7aS)-1-[(Z,2R,3R)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate

InChI

InChI=1S/C27H40O5/c1-19(23(28)15-17-26(2,3)31-18-30-5)21-13-14-22-24(12-9-16-27(21,22)4)32-25(29)20-10-7-6-8-11-20/h6-8,10-11,15,17,19,21-24,28H,9,12-14,16,18H2,1-5H3/b17-15-/t19-,21?,22?,23-,24-,27+/m1/s1

InChI Key

WMLOBCDEOSZZAO-HJZJWYIRSA-N

Isomeric SMILES

C[C@H](C1CCC2[C@]1(CCC[C@H]2OC(=O)C3=CC=CC=C3)C)[C@@H](/C=C\C(C)(C)OCOC)O

Canonical SMILES

CC(C1CCC2C1(CCCC2OC(=O)C3=CC=CC=C3)C)C(C=CC(C)(C)OCOC)O

Origin of Product

United States

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